![molecular formula C22H19FN6O3S B2383028 4-(2-((3-(2-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酰氨基)苯甲酸乙酯 CAS No. 863458-76-8](/img/structure/B2383028.png)

4-(2-((3-(2-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酰氨基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

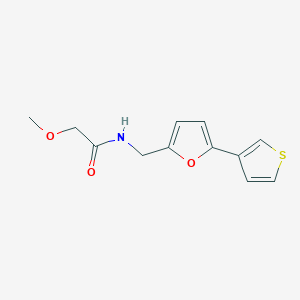

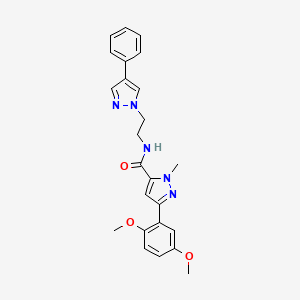

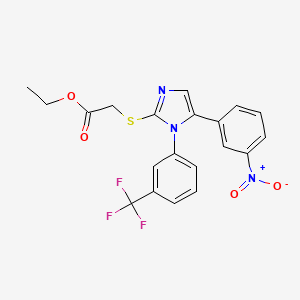

The compound contains several interesting functional groups and structural features. It has a triazolo[4,5-d]pyrimidine core, which is a type of fused heterocyclic compound containing nitrogen atoms . This core is attached to a fluorobenzyl group and a thioacetamido group. The entire structure is then esterified with benzoic acid .

Molecular Structure Analysis

The triazolo[4,5-d]pyrimidine core of the molecule is a bicyclic structure with two nitrogen atoms in one ring and one nitrogen atom in the other . The presence of these nitrogen atoms and the sulfur atom in the thioacetamido group can allow for various interactions like hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and amide groups could affect its solubility, and the aromatic rings could contribute to its stability .科学研究应用

- The compound acts as a potent triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ . PPARs play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. Researchers investigate its potential in treating metabolic disorders such as diabetes, dyslipidemia, and obesity.

- Some derivatives containing a similar scaffold have shown promising in vitro antitubercular activity . Researchers explore modifications to enhance efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Further studies could lead to novel anti-TB drugs.

- Triazoles have found applications in supramolecular chemistry and materials science . Researchers explore their use in constructing functional materials, such as metal-organic frameworks (MOFs) or coordination polymers.

Metabolic Disorders and PPAR Agonism

Anti-Tubercular Activity

Supramolecular Chemistry and Materials Science

作用机制

Target of Action

The compound, also known as ethyl 4-[[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate, is a derivative of pyrimidine . Pyrimidine derivatives have been known to exhibit anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Mode of Action

Pyrimidine derivatives are known to interact with dna and rna due to their structural resemblance . This interaction can interfere with the replication and transcription processes, thereby inhibiting the growth and proliferation of cancer cells .

Biochemical Pathways

Pyrimidine derivatives are known to play a vital role in various biological procedures as well as in cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Result of Action

It has been noted that many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

未来方向

属性

IUPAC Name |

ethyl 4-[[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN6O3S/c1-2-32-22(31)14-7-9-16(10-8-14)26-18(30)12-33-21-19-20(24-13-25-21)29(28-27-19)11-15-5-3-4-6-17(15)23/h3-10,13H,2,11-12H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCSMRLCOWZVKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382951.png)

![N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride](/img/structure/B2382956.png)

![[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B2382961.png)